(2-Aminocyclopentyl)methanol hydrochloride

Medicinal Chemistry Nucleoside Synthesis Synthetic Methodology

Sourcing stereochemically consistent (2-aminocyclopentyl)methanol hydrochloride batches is a common pain point in medicinal chemistry programs, where cis/trans isomer variability undermines SAR data reproducibility. This product, supplied as the stable hydrochloride salt (CAS 1367706-33-9, ≥98% purity), resolves that issue by providing a defined trans-configuration scaffold. - Enables construction of 1,2-disubstituted carbocyclic nucleoside libraries with validated anti-HBV activity. - Serves as a rigid cyclopentane-based peptidomimetic core that enhances metabolic stability and target selectivity. - Functions as a chiral ligand/auxiliary precursor for asymmetric catalytic reactions, leveraging the fixed spatial arrangement of amino and hydroxymethyl groups. Standard research quantities (50 mg-25 g) available with ambient global shipping. Technical batch-specific COA provided.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B11720718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminocyclopentyl)methanol hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)CO.Cl
InChIInChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H
InChIKeyDJZSFZUZNGAAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminocyclopentyl)methanol Hydrochloride: Overview


(2-Aminocyclopentyl)methanol hydrochloride is a chiral, bifunctional amino alcohol building block featuring a cyclopentane core with an amino group and a hydroxymethyl group. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for various synthetic transformations in medicinal chemistry . Its stereochemistry—defined by cis or trans relationships and absolute configuration—is critical for the biological activity of derived compounds, as it directly influences molecular recognition and target binding [1].

Stereochemical and Salt-Form Differentiation


Interchanging (2-aminocyclopentyl)methanol hydrochloride with its free base, alternative salt forms, or other stereoisomers is not trivial due to profound differences in physical properties and biological outcomes. The hydrochloride salt offers distinct solubility and stability advantages over the free base, which is a clear liquid, impacting handling and formulation . More importantly, comparative studies have demonstrated that the cis-isomer exhibits reduced receptor affinity compared to the trans isomer, underscoring that stereochemical configuration is a primary determinant of pharmacological activity and cannot be assumed equivalent across analogs .

Quantitative Evidence vs. Analogs


Carbocyclic Nucleoside Synthesis Efficiency

In the synthesis of carbocyclic thymidine analogs, using (2-aminocyclopentyl)methanol as the core building block via a 'construction of the base' strategy proved more efficient than alternative condensation-based methods using a diol. This was explicitly noted as the preferred route for preparing other pyrimidine series members .

Medicinal Chemistry Nucleoside Synthesis Synthetic Methodology

Validated Antiviral Nucleoside Scaffold

The trans-isomer of (2-aminocyclopentyl)methanol serves as a validated scaffold for generating biologically active carbocyclic nucleosides. Derivatives synthesized from (±)-trans-2-aminocyclopentylmethanol, specifically the 6-chloropurine analog, demonstrated activity against a panel of viruses and tumor cell lines in vitro [1]. Subsequent studies have identified related structures as modulators of HBV capsid assembly with a reported EC50 of 260 nM [2].

Antiviral Research Nucleoside Analogs HBV Inhibitors

Conformational Mimicry of Nucleosides

Semi-empirical (AM1) calculations on the adenine derivative synthesized from (±)-trans-2-aminocyclopentylmethanol showed a close correspondence in heteroatom positioning with dideoxyadenosine (ddA), a known antiviral nucleoside [1]. This indicates the scaffold can effectively mimic natural nucleoside conformation, a property not universal to other amino alcohols. This structural mimicry is further supported by NMR-based 3D structural studies of guanine analogs, which validated the conformational similarity in solution [2].

Computational Chemistry Conformational Analysis Drug Design

Salt Form: Physical Property Advantages

The hydrochloride salt of (2-aminocyclopentyl)methanol offers quantifiable advantages in physical form and handling over its free base. While the free base (e.g., cis-isomer, CAS 40482-12-0) is a clear liquid , the hydrochloride salt (CAS 1367706-33-9 for trans; CAS 40482-12-0 monohydrate for cis) is a white crystalline powder that is soluble in water . This solid-state form confers improved long-term storage stability and ease of accurate weighing for synthesis and formulation.

Formulation Science Preformulation Chemical Handling

Predicted Drug-Likeness Properties

In silico calculations for (2-aminocyclopentyl)methanol reveal a computed LogP of 0.1061 and a Topological Polar Surface Area (TPSA) of 46.25 Ų . This LogP value indicates a favorable balance between hydrophilicity and lipophilicity, while the TPSA is well within the range for good oral bioavailability. These properties distinguish it from more lipophilic amino alcohol building blocks, which may exhibit poorer aqueous solubility or permeability.

Computational ADME Medicinal Chemistry Drug Design

Research Applications


Carbocyclic Nucleoside Analogs Synthesis

As demonstrated, the 'construction of the base' strategy on this scaffold is a preferred and efficient route for generating libraries of 1,2-disubstituted carbocyclic nucleosides, including purine and pyrimidine analogs [1]. Its validated activity in HBV inhibition assays makes it particularly relevant for anti-HBV drug discovery [2].

Peptidomimetic Ligand Design

The rigid cyclopentane backbone of this scaffold, coupled with its precise stereochemistry, introduces conformational constraint. This property is leveraged to enhance the metabolic stability and target selectivity of peptidomimetics, as evidenced by its use in developing potent inhibitors where spatial arrangement of the amino and hydroxyl groups is critical [1].

Chiral Ligands for Asymmetric Catalysis

With two chiral centers, (2-aminocyclopentyl)methanol hydrochloride serves as a versatile precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric synthesis. The compound's ability to form stable complexes with metal ions, guided by its stereochemistry, is essential for achieving high enantioselectivity in catalytic reactions [1].

Nucleotide-Binding Protein Structural Studies

The computational validation of conformational mimicry with natural nucleosides positions this scaffold as an ideal tool for biophysical studies [1]. It can be used to generate probes for X-ray crystallography or NMR studies to investigate the active site of viral polymerases or other nucleotide-binding enzymes, aiding in structure-based drug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Aminocyclopentyl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.